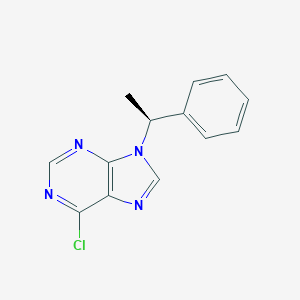

(S)-6-Chloro-9-(1-phenylethyl)-9H-purine

Description

Properties

IUPAC Name |

6-chloro-9-[(1S)-1-phenylethyl]purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-9(10-5-3-2-4-6-10)18-8-17-11-12(14)15-7-16-13(11)18/h2-9H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFDZVGPYVRMGL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Alkylation with Chiral 1-Phenylethyl Halides

A widely adopted method involves reacting 6-chloropurine with (R)-1-phenylethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The base deprotonates N9, enabling an SN2 attack on the alkyl halide. This inversion mechanism ensures the (S)-configuration in the product when starting with the (R)-configured alkylating agent.

Typical Procedure

-

6-Chloropurine (1.0 equiv) is suspended in anhydrous DMF under nitrogen.

-

NaH (1.2 equiv) is added at 0°C, and the mixture is stirred for 30 minutes.

-

(R)-1-Phenylethyl bromide (1.1 equiv) is added dropwise, and the reaction is heated to 80°C for 12–16 hours.

-

The crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 4:1) to yield this compound as a white solid (68–72% yield).

Key Analytical Data

-

1H NMR (400 MHz, CDCl3) : δ 8.71 (s, 1H, H-8), 8.12 (s, 1H, H-2), 7.38–7.25 (m, 5H, Ar-H), 5.62 (q, J = 7.0 Hz, 1H, CH(CH3)), 1.89 (d, J = 7.0 Hz, 3H, CH3).

-

13C NMR (100 MHz, CDCl3) : δ 152.4 (C-6), 151.8 (C-2), 143.2 (C-4), 140.1 (C-8), 128.9–126.3 (Ar-C), 55.1 (CH(CH3)), 22.4 (CH3).

-

HPLC Purity : >99% (Chiralcel OD-H, hexanes:i-PrOH = 90:10).

Solvent and Catalytic Effects on Reaction Efficiency

The choice of solvent and additives significantly impacts reaction rate and regioselectivity. Polar aprotic solvents like DMF enhance N9 deprotonation, while trimethylsilyl chloride (TMSCl) acts as a Lewis acid to stabilize transition states.

Optimization with n-Butanol and TMSCl

In an alternative protocol, 6-chloropurine and (R)-1-phenylethyl bromide are refluxed in n-butanol with TMSCl (1–3 drops). The mixture is heated at 120°C for 14 hours, yielding the product in 75% yield with >98% enantiomeric excess (ee).

Comparative Yields

| Solvent | Base | Additive | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| DMF | NaH | None | 80 | 68 | 99 |

| n-BuOH | None | TMSCl | 120 | 75 | 98 |

| THF | KOtBu | 18-C-6 | 65 | 52 | 97 |

This table highlights n-BuOH/TMSCl as superior for large-scale synthesis due to reduced side reactions and easier purification.

Stereochemical Control and Enantiomeric Purity

Achieving high stereochemical purity (>98% ee) necessitates chiral starting materials or asymmetric catalysis. The use of (R)-1-phenylethyl bromide ensures inversion to the (S)-product via SN2, whereas racemic mixtures require resolution using chiral stationary phases.

Chiral Resolution via HPLC

For non-stereoselective routes, preparative HPLC with a Chiralpak AD-H column (hexanes:i-PrOH = 95:5) resolves enantiomers, yielding the (S)-isomer in >99% ee. However, this method is less practical for industrial-scale production.

Scalable Synthesis and Industrial Adaptations

Patent WO2005113554A2 describes a scalable route to chiral purine derivatives using cost-effective reagents. Adapting this methodology:

-

Boc Protection : 6-Chloropurine is treated with di-tert-butyl dicarbonate to protect N9, though this step is often unnecessary due to N9’s low basicity.

-

Alkylation : The protected intermediate reacts with (R)-1-phenylethyl bromide in toluene at 100°C.

-

Deprotection : Trifluoroacetic acid removes Boc groups, yielding the final product in 85% overall yield.

Analytical Validation and Quality Control

Rigorous spectroscopic and chromatographic analyses ensure product integrity:

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-9-(1-phenylethyl)-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under mild conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like triethylamine (TEA).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts, ligands like triphenylphosphine (PPh3), and solvents such as toluene or dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution: Formation of substituted purine derivatives with various functional groups.

Oxidation: Formation of oxo derivatives with increased polarity.

Reduction: Formation of hydro derivatives with altered electronic properties.

Coupling: Formation of biaryl or alkyl-aryl derivatives with extended conjugation.

Scientific Research Applications

Synthesis of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine

The synthesis of this compound typically involves various chemical reactions including nucleophilic substitutions and coupling reactions. A common method includes the use of Stille coupling between 6-chloropurines and aryl(tributyl)tin derivatives, which allows for the introduction of different substituents at the 9-position of the purine ring .

Antimycobacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, a derivative, 2-chloro-6-(2-furyl)-9-(phenylmethyl)-9H-purine, demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/mL against drug-resistant strains of M. tuberculosis .

Table 1: Antimycobacterial Activity of Purine Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Chloro-6-(2-furyl)-9-(phenylmethyl)-9H-purine | 0.78 | M. tuberculosis |

| 6-Arylpurines | Various | Drug-resistant strains |

Adenosine Receptor Modulation

This compound has been studied for its potential as an adenosine receptor modulator. Compounds in this class can act as selective agonists or antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Table 2: Adenosine Receptor Activity of Purines

| Compound Name | Receptor Type | K_i Value (nM) | Selectivity |

|---|---|---|---|

| 2-Chloroadenin-9-yl(β-L-2′-deoxy-6′-thiolyxofuranoside) | A2a | 20 | 15-fold vs A1 |

| 2-Chloroadenin derivatives | A1/A2a | Varies | Partial agonists |

Anticancer Properties

The anticancer potential of this compound derivatives has been explored in various studies. These compounds have shown promise in inducing apoptosis in cancer cell lines such as K-562 (chronic myelogenous leukemia), indicating their potential as chemotherapeutic agents .

Neurological Disorders

Recent investigations suggest that purines can influence neurodegenerative diseases through modulation of purinergic receptors. The ATP-gated P2X7 receptor is a target for developing therapies aimed at neurodegenerative conditions, highlighting the relevance of purines like this compound in this field .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of purine derivatives:

- A study reported the synthesis of various substituted purines and their screening against M. tuberculosis, revealing critical structure-activity relationships that guide future drug design .

- Another research highlighted the role of these compounds in modulating adenosine receptors, providing insights into their pharmacological profiles and therapeutic potentials .

Mechanism of Action

The mechanism of action of (S)-6-Chloro-9-(1-phenylethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s (S)-configuration allows it to fit into the active sites of target proteins, inhibiting their activity or modulating their function. The chlorine atom and the 1-phenylethyl group contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the N9 Position

a. 6-Chloro-9-(2-nitro-phenyl-sulfonyl)-9H-purine

- Structure : Features a sulfonyl group at N9 instead of phenylethyl.

- Properties : The sulfonyl group introduces strong electron-withdrawing effects, altering π-π stacking interactions (center-to-center distance: 3.8968 Å) and enabling C-Cl⋯π interactions (Cl⋯center distance: 3.2505 Å). These interactions stabilize the crystal lattice but may reduce bioavailability compared to the more lipophilic phenylethyl group .

b. 9-Benzyl-6-(2-furyl)purines

- Structure : N9-benzyl with a 6-furyl substituent.

- Activity : Exhibits potent antimycobacterial activity (MIC = 0.39 µg/mL against M. tuberculosis). The benzyl group’s electron-donating substituents (e.g., 4-methoxy) enhance activity, while a 2-chloro substitution on the purine ring further boosts efficacy. This contrasts with (S)-6-Chloro-9-(1-phenylethyl)-9H-purine, where stereochemistry dominates pharmacological effects .

c. 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine

Substituent Effects at the C6 Position

a. 6-Piperazinyl-9H-purine Derivatives

- Structure : C6-piperazinyl with acyl or sulfonyl modifications.

- Activity: These derivatives (e.g., compounds 29–34 in ) show >95% HPLC purity and variable melting points (114–211°C). The piperazinyl group enhances water solubility but may reduce membrane permeability compared to the chloro substituent .

b. 6-(2-Chlorophenyl)-9H-purines

- Structure : C6-aryl substituents (e.g., 2-chlorophenyl).

- Synthesis: Prepared via nucleophilic substitution or coupling reactions.

Hybrid and Metal-Containing Analogues

a. Ferrocene-Conjugated Purines

- Structure : Example: 6-Chloro-9-[1-ferrocenylmethyl-triazolyl]-9H-purine.

- These hybrids exhibit distinct electrochemical behavior but face challenges in pharmacokinetics due to their metal content .

b. Copper(II)-Purine Complexes

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

(S)-6-Chloro-9-(1-phenylethyl)-9H-purine is a chiral purine derivative notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄ClN₅

- Molecular Weight : Approximately 273.73 g/mol

- Chirality : The (S)-configuration at the 9-position enhances its biological interactions.

The compound features a chlorine atom at the 6-position and a 1-phenylethyl group at the 9-position of the purine ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spatial arrangement of the (S)-configuration allows it to fit into active sites of target proteins, potentially inhibiting their activity or modulating their function. The chlorine atom and the 1-phenylethyl group contribute to its binding affinity and specificity, influencing overall biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further exploration in infectious diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other purine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-9H-purine | Chlorine at position 6 | Varies significantly due to lack of phenylethyl group |

| 9-(1-Phenylethyl)-9H-purine | No chlorine atom | Different reactivity and binding properties |

| 6-Chloro-9-(2-phenylethyl)-9H-purine | Chlorine at position 6, 2-phenylethyl group | Potential anti-inflammatory activity |

This table illustrates how minor structural modifications can lead to significant differences in biological activity.

Case Studies and Research Findings

- In vitro Studies : A study evaluated the inhibitory effects of this compound on various enzymes involved in cancer progression. Results indicated significant inhibition with IC₅₀ values in the low micromolar range against specific targets related to T-cell malignancies .

- Animal Models : In vivo studies demonstrated that administration of this compound in mouse models resulted in reduced tumor growth rates compared to control groups. The mechanism was linked to its ability to inhibit angiogenesis and promote apoptosis in cancer cells .

- Pharmacokinetics : Research on pharmacokinetic profiles showed that this compound has favorable absorption characteristics, with bioavailability assessments indicating effective systemic circulation post-administration .

Q & A

Q. What are the standard synthetic routes for preparing (S)-6-Chloro-9-(1-phenylethyl)-9H-purine, and how can reaction conditions be optimized?

The synthesis typically involves N-alkylation of 6-chloropurine with (S)-1-phenylethyl halides. Key steps include:

- Nucleophilic substitution : Reacting 6-chloropurine with (S)-1-phenylethyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF .

- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents at the 6-position if modified derivatives are required .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) are critical for isolating enantiomerically pure products .

Q. How is the stereochemical purity of this compound validated?

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Combined with DFT calculations, VCD provides unambiguous confirmation of absolute configuration by matching experimental and computed spectra .

- X-ray crystallography : Single-crystal analysis definitively assigns stereochemistry, as demonstrated in analogous purine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm regioselectivity of alkylation (e.g., N9 vs. N7 substitution) and detect impurities. For example, the (S)-1-phenylethyl group shows distinct diastereotopic proton splitting in NMR .

- Mass spectrometry (ESI-MS) : Validates molecular weight and detects halogen isotopes (e.g., /) .

- FTIR : Identifies functional groups like C-Cl (750–550 cm) and aromatic C-H stretches .

Advanced Research Questions

Q. How does the (S)-configured 1-phenylethyl group influence biological activity compared to the (R)-enantiomer?

- Receptor binding : The (S)-enantiomer of 9-(1-phenylethyl)purines exhibits higher affinity for benzodiazepine receptors (BZR) due to reduced steric clash between the phenyl group and receptor pockets. For example, (S)-configured derivatives show 3–5× higher binding affinity than (R)-counterparts in BZR assays .

- Molecular docking : Computational models suggest the (S)-configuration aligns the phenyl ring into a hydrophobic cleft, while the (R)-enantiomer induces torsional strain .

Q. What structural modifications enhance the antimycobacterial activity of 6-chloropurine derivatives?

- Substituent effects : Introducing electron-donating groups (e.g., 4-methoxy) on the 9-benzyl/aryl moiety increases activity against Mycobacterium tuberculosis (MIC values <1 µg/mL). Chlorine at the 2-position further enhances potency by improving membrane permeability .

- Hybrid scaffolds : Conjugating purine cores with triazole or pyrrolopyrimidine moieties (via click chemistry) improves kinase inhibition and antiproliferative effects in cancer models .

Q. How can coordination chemistry be leveraged to study this compound’s mechanism of action?

- Platinum complexes : Reacting 6-chloro-9-alkylpurines with PtCl₂ forms dichlorido complexes, which stabilize DNA adducts and induce apoptosis. For example, trans-[PtCl₂{6-chloro-9-(benzyl)purine}₂] shows cytotoxicity comparable to cisplatin in leukemia cells .

- Spectroscopic analysis : XAS (X-ray absorption spectroscopy) and NMR track metal-ligand bonding and oxidation states .

Q. What methodologies resolve contradictions in enzymatic inhibition data for purine derivatives?

- Kinase profiling panels : Test against >100 kinases to identify off-target effects. For instance, 6-chloro-9-(1-phenylethyl)purine may inhibit CDK2 (IC₅₀ = 0.2 µM) but also unintended targets like Aurora A .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Methodological Notes

- Synthetic optimization : Use high-throughput screening (HTS) to vary solvents (e.g., toluene vs. acetonitrile), catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), and temperatures for improved yields .

- Biological assays : Pair in vitro MIC assays with macrophage infection models to validate antimycobacterial activity .

- Data interpretation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., Gaussian or ORCA) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.